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molecular formula C6H12Cl3O3P B042208 Tris(2-chloroethyl) phosphite CAS No. 140-08-9

Tris(2-chloroethyl) phosphite

Cat. No. B042208
M. Wt: 269.5 g/mol
InChI Key: LUVCTYHBTXSAMX-UHFFFAOYSA-N
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Patent
US04234696

Procedure details

Ethylene oxide, 816 g. (18.5 m) is added subsurface to a stirred solution of 824 g. (6.0 m) of phosphorus trichloride and 8.2 g. of 2-chloroethanol in 2.75 hr with cooling at 15°-20° C. The resulting reaction mixture consists of about 90% tris(2-chloroethyl) phosphite, the remainder being a mixture of phosphonates, is warmed to 80°, and 389 g. (5.4 m.) of acrylic acid containing 100 ppm of hydroquinone monomethyl ether is added in 1.2 hr with cooling at 80°-85°. The reaction mixture is warmed to 130° in 0.5 hr and kept at 130°-140° for 3.25 hr. Stripping to 165°/1 mm leaves 1881 g. of yellow liquid which is a mixture of 2-chloroethyl phosphonates, acidity 9.7 meq/100 g. Washing of a 622 g. portion with 5% sodium carbonate solution, followed by stripping at reduced pressure, gives 590 g. acidity 3.7 meq./100 g. Distillation of a portion of the washed material gives bis(2-chloroethyl) 2-chloroethylphosphonate, b.p. 148°-151°/0.5 mm., and 2-chloroethyl 3-[bis(2-chloroethoxy)phosphinyl]propionate, b.p. 189°-191°/0.1 mm, leaving a mixture containing higher molecular weight 2-chloroethyl phosphonates as undistilled residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
phosphonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-chloroethyl phosphonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1OC1.P(Cl)(Cl)Cl.[Cl:8][CH2:9][CH2:10]O.[P:12]([O:21][CH2:22][CH2:23][Cl:24])([O:17][CH2:18][CH2:19][Cl:20])[O:13]CCCl.C(O)(=O)C=C.COC1C=CC(O)=CC=1>>[Cl:8][CH2:9][CH2:10][P:12](=[O:13])([O:17][CH2:18][CH2:19][Cl:20])[O:21][CH2:22][CH2:23][Cl:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCCCl)(OCCCl)OCCCl
Step Five
Name
phosphonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Seven
Name
2-chloroethyl phosphonates
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(18.5 m) is added subsurface to a stirred solution of 824 g
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is warmed to 80°
TEMPERATURE
Type
TEMPERATURE
Details
with cooling at 80°-85°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to 130° in 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Stripping to 165°
CUSTOM
Type
CUSTOM
Details
leaves 1881 g
WASH
Type
WASH
Details
Washing of a 622 g
CUSTOM
Type
CUSTOM
Details
gives 590 g
DISTILLATION
Type
DISTILLATION
Details
Distillation of a portion of the washed material

Outcomes

Product
Details
Reaction Time
3.25 h
Name
Type
product
Smiles
ClCCP(OCCCl)(OCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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